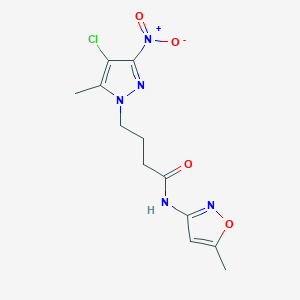
4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)butanamide is a useful research compound. Its molecular formula is C12H14ClN5O4 and its molecular weight is 327.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
The molecular formula of the compound is C13H15ClN4O3. Its structure includes a pyrazole ring, a chloro substituent, and an oxazole moiety, which are significant for its biological interactions. The presence of nitro groups and amides contributes to its reactivity and potential biological effects.
Research indicates that compounds similar to 4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)butanamide may exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing processes such as cell signaling and metabolism.
- Antimicrobial Properties : Similar nitro-substituted pyrazoles have shown antimicrobial activity against various pathogens, suggesting a potential for this compound in treating infections.
- Modulation of Cellular Pathways : The oxazole component may interact with cellular receptors or pathways, impacting cell proliferation or apoptosis.
Anticancer Activity
Studies have demonstrated that compounds with similar structures possess anticancer properties. For instance, derivatives of pyrazole have been evaluated for their ability to inhibit cancer cell growth through apoptosis induction and cell cycle arrest. Preliminary data suggest that this compound may similarly affect cancer cell lines.
Anti-inflammatory Effects
Research on related compounds indicates potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines or pathways such as NF-kB. This suggests that the compound could be beneficial in conditions characterized by chronic inflammation.
Case Studies
- In Vitro Studies : In vitro assays have shown that similar compounds can inhibit the growth of bacterial strains such as E. coli and S. aureus at certain concentrations. The effectiveness of this compound in these assays remains to be fully elucidated but is an area of ongoing research.
- Animal Models : Animal studies using related pyrazole compounds have indicated significant reductions in tumor size when administered at specific dosages. These studies provide a basis for evaluating the efficacy of this compound in preclinical models.
Data Table: Summary of Biological Activities
特性
IUPAC Name |
4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O4/c1-7-6-9(16-22-7)14-10(19)4-3-5-17-8(2)11(13)12(15-17)18(20)21/h6H,3-5H2,1-2H3,(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPRMLLLPJUDGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCCN2C(=C(C(=N2)[N+](=O)[O-])Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901321925 |
Source


|
| Record name | 4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794293 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
852691-53-3 |
Source


|
| Record name | 4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














